BenchChemオンラインストアへようこそ!

2-((2-fluorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

2-((2-Fluorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one (CAS 877653-02-6, C21H19FN2OS2, MW 398.51) is a tri-substituted 6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one derivative. The thieno[3,2-d]pyrimidin-4(3H)-one scaffold is a recognized privileged structure in medicinal chemistry, with validated activity across multiple target classes including phosphodiesterases (PDE7, PDE11), kinases (PDK1, Pim, Cdc7, PI3K), and antimicrobial targets.

Molecular Formula C21H19FN2OS2
Molecular Weight 398.51
CAS No. 877653-02-6
Cat. No. B2814612
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((2-fluorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one
CAS877653-02-6
Molecular FormulaC21H19FN2OS2
Molecular Weight398.51
Structural Identifiers
SMILESC1CSC2=C1N=C(N(C2=O)CCC3=CC=CC=C3)SCC4=CC=CC=C4F
InChIInChI=1S/C21H19FN2OS2/c22-17-9-5-4-8-16(17)14-27-21-23-18-11-13-26-19(18)20(25)24(21)12-10-15-6-2-1-3-7-15/h1-9H,10-14H2
InChIKeyBGDBJKVCYVWRQY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-((2-Fluorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one (CAS 877653-02-6): Compound Class and Core Structural Identity for Research Procurement


2-((2-Fluorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one (CAS 877653-02-6, C21H19FN2OS2, MW 398.51) is a tri-substituted 6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one derivative . The thieno[3,2-d]pyrimidin-4(3H)-one scaffold is a recognized privileged structure in medicinal chemistry, with validated activity across multiple target classes including phosphodiesterases (PDE7, PDE11), kinases (PDK1, Pim, Cdc7, PI3K), and antimicrobial targets [1][2]. This specific compound carries a 2-fluorobenzyl thioether at C2 and a phenethyl group at N3, distinguishing it from the numerous other thienopyrimidinone analogs in screening collections that bear phenyl, alkyl, or amino substituents at these critical vectors [3].

Why Generic Substitution Fails for 2-((2-Fluorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one: Structural Determinants of Target Engagement and Selectivity


Thieno[3,2-d]pyrimidin-4(3H)-one derivatives are not interchangeable. Systematic SAR studies have demonstrated that potency, selectivity, and even the biological target engaged are exquisitely sensitive to the nature and position of substituents, particularly at C2 and N3 [1]. For example, in the Clostridium difficile inhibitor series, moving from a C2-methyl to a C2-nitro substituent shifted the MIC by over 16-fold (from 312/156 μM to 19/38 μM) [1]. Similarly, in PDE7 inhibitor programs, replacing a 2-amino substituent with a 2-thioether can ablate PDE7 activity and redirect binding toward other PDE isoforms or kinase targets [2]. The 2-fluorobenzyl thioether group at C2 and the phenethyl group at N3 in CAS 877653-02-6 are non-trivial structural features: the ortho-fluorine substitution pattern modulates both electronic density on the thioether sulfur and the conformational preferences of the benzyl group via a well-characterized ortho effect, while the phenethyl chain at N3 introduces additional hydrophobic contact surface and conformational flexibility compared to the simpler N3-phenyl analogs common in PDE11 inhibitor BC11-38 . Substituting this compound with a regioisomer (e.g., 3- or 4-fluorobenzyl analog) or an N3-phenyl variant will produce a molecule with different target engagement profiles, potentially invalidating SAR hypotheses and confounding screening results.

Quantitative Differentiation Evidence for 2-((2-Fluorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one: Comparator-Based Analysis for Informed Procurement


Ortho-Fluorobenzyl Thioether vs. Meta/Ortho Regioisomers: Position-Dependent Electronic Modulation at C2

The 2-fluorobenzyl thioether substituent at C2 of CAS 877653-02-6 places the fluorine atom in the ortho position relative to the methylene linker. In the thieno[3,2-d]pyrimidine patent literature, the 2-fluorobenzyl, 3-fluorobenzyl, and 4-fluorobenzyl variants are explicitly enumerated as distinct chemical entities with separately demonstrated biological activity profiles [1]. The ortho-fluorine exerts both an inductive electron-withdrawing effect (–I) on the thioether sulfur and a steric influence that restricts rotation about the CH2–S bond, altering the conformational ensemble available to the benzyl group compared to the 3-fluoro and 4-fluoro regioisomers [2]. This positional effect is non-trivial: in related thienopyrimidine kinase inhibitor series, moving a fluorine substituent from the para to the ortho position on a benzyl group has been shown to shift kinase selectivity profiles by >10-fold and alter IC50 values by over an order of magnitude against specific targets [2]. The commercially available 3-fluorobenzyl analog (CAS 877652-78-3) and 4-fluorobenzyl analog represent distinct chemical entities that cannot serve as direct substitutes for the 2-fluoro compound in SAR or screening campaigns.

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

N3-Phenethyl Substituent vs. N3-Phenyl and N3-Alkyl Analogs: Extended Hydrophobic Contact Surface at the N3 Vector

The N3-phenethyl group of CAS 877653-02-6 extends the hydrophobic contact surface at this vector by two methylene units (–CH2–CH2–) compared to the N3-phenyl analog found in BC11-38 (3-phenyl-2-(propylthio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one, CAS 686770-80-9). BC11-38 is a potent and highly selective PDE11 inhibitor with IC50 = 0.28 μM for PDE11 and >100 μM for PDE1–PDE10 . The phenethyl chain adds approximately 1.5–2.0 Å of additional reach from the thienopyrimidinone core and increases the number of rotatable bonds from 5 (N3-phenyl BC11-38) to 7 (N3-phenethyl CAS 877653-02-6), calculated from the SMILES structure . In thieno[3,2-d]pyrimidin-4(3H)-one PDE7 inhibitor series, even minor modifications at the N3 position have been shown to dramatically affect both potency and isoform selectivity across the PDE family [1]. While BC11-38's N3-phenyl group provides a flat, rigid hydrophobic contact that contributes to PDE11 selectivity, the phenethyl group of CAS 877653-02-6 introduces additional flexibility and may access deeper hydrophobic pockets or alternative binding conformations not available to the N3-phenyl analog.

PDE Inhibition Kinase Selectivity Ligand Efficiency

Thieno[3,2-d]pyrimidin-4(3H)-one Scaffold: Validated Multi-Target Pharmacophore with Quantified Activity Ranges Across Therapeutic Indications

The thieno[3,2-d]pyrimidin-4(3H)-one scaffold is one of the few heterocyclic cores with experimentally validated activity across at least four distinct target classes with quantified potency ranges. In PDE7 inhibition, optimized derivatives achieve single-digit nanomolar IC50 values with selectivity over PDE4B [1]. In the antimicrobial space, structure-guided optimization around this scaffold produced compounds with MIC values ranging from 3 to 800 μM against clinical C. difficile isolates, with the best compound (8f) achieving MIC = 3/6 μM and mammalian cell CC50 > 606 μM, demonstrating a therapeutic index exceeding 100 [2]. In kinase inhibition, thieno[3,2-d]pyrimidin-4(3H)-one derivatives have yielded Cdc7 inhibitors with IC50 = 0.70 nM and selectivity ratios (Cdk2/Cdc7) ≥ 14,000 [3], as well as PDK1 inhibitors with low micromolar activity from fragment-based optimization [4]. For comparison, related heterocyclic scaffolds such as thieno[2,3-d]pyrimidin-4(3H)-ones (constitutional isomers) and quinazolin-4(3H)-ones (carbon isostere at position 6,7) lack the same breadth of validated multi-target activity and generally exhibit narrower target class coverage [5]. This broad pharmacological footprint makes the scaffold an attractive starting point for phenotypic screening and target deconvolution studies.

Phosphodiesterase Inhibition Antimicrobial Screening Kinase Drug Discovery

C2-Thioether Linker vs. C2-Amino/C2-Oxy Linkers: Different Hydrogen-Bonding and Metabolic Stability Profiles

The C2-thioether (–S–CH2–) linker in CAS 877653-02-6 is a critical structural feature that differentiates it from the C2-amino (–NH–) and C2-oxy (–O–) thienopyrimidinone series commonly explored in kinase and PDE inhibitor programs. In the PDE7 inhibitor field, the 2-(4-pyridylamino)thieno[3,2-d]pyrimidin-4(3H)-one series was specifically developed to improve aqueous solubility (compound 32: solubility > 100 μM in PBS) while maintaining PDE7 potency and selectivity [1]. The thioether linker lacks a hydrogen-bond donor, unlike the amino linker which can donate an H-bond to the hinge region of kinase active sites or to conserved glutamine residues in PDE catalytic domains. This difference in hydrogen-bonding capacity fundamentally alters the target binding profile: amino-linked thienopyrimidinones typically engage kinase hinge regions or PDE active sites via bidentate H-bonding, while thioether-linked analogs may exhibit different binding modes or target preferences [2]. Furthermore, the thioether sulfur atom is susceptible to oxidation (S-oxidation to sulfoxide/sulfone), which provides a metabolic soft spot that can be exploited for prodrug design or may represent a liability depending on the intended application [3]. For comparison, the C2-amino series (e.g., compound 32 in Kawai et al.) showed PDE7 IC50 < 10 nM with >100-fold selectivity over PDE3/4/5, while the C2-thioether scaffold has been preferentially explored in antimicrobial and PDE11 contexts rather than PDE7 [1].

Metabolic Stability CYP450 Metabolism Linker SAR

Optimal Research and Industrial Application Scenarios for 2-((2-Fluorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one Based on Structural Differentiation Evidence


SAR Probe for Ortho-Fluoro Substitution Effects in Thienopyrimidinone Medicinal Chemistry Programs

Use CAS 877653-02-6 as a dedicated SAR probe to interrogate the contribution of the ortho-fluorine atom to target binding affinity and selectivity. In a typical exploratory campaign, this compound should be tested head-to-head with its 3-fluorobenzyl (CAS 877652-78-3) and 4-fluorobenzyl regioisomeric analogs, as well as the non-fluorinated benzylthio parent, across a panel of kinase or PDE enzyme assays. The quantitative readout (IC50 fold-shift between regioisomers) will directly inform whether the fluorine position is a critical determinant of potency—a key decision point for lead optimization. This application leverages the evidence that fluorobenzyl positional isomers are explicitly treated as distinct entities in thienopyrimidine patent SAR [1], and that ortho vs. para fluoro shifts have produced >10-fold differences in kinase IC50 values in related series [2].

Phenotypic Screening Library Component for Broad-Spectrum Hit Identification

Incorporate this compound into diversity-oriented phenotypic screening libraries targeting infectious disease or oncology indications. The thieno[3,2-d]pyrimidin-4(3H)-one scaffold has demonstrated validated hit rates across antimicrobial (C. difficile MIC 3–800 μM range) [3] and anticancer (Pim, Cdc7, PDK1, PI3K kinase panel) [4] assays. The unique combination of 2-fluorobenzyl thioether at C2 and phenethyl at N3 provides chemical matter that is structurally distinct from the more commonly screened 2-amino-thienopyrimidinone kinase inhibitor libraries. For procurement managers building screening decks, this compound adds chemical diversity at two critical scaffold vectors that are underrepresented in commercial kinase-focused libraries.

Negative Control or Selectivity Counter-Screen for PDE7 and PDE11 Inhibitor Programs

Deploy this compound as a selectivity control in PDE inhibitor screening cascades. Given that the C2-thioether linker fundamentally differs from the C2-amino linker required for high-affinity PDE7 inhibition (Kawai compound 32: PDE7 IC50 < 10 nM) [5], and that the N3-phenethyl group differs from the N3-phenyl group in the PDE11-selective inhibitor BC11-38 (PDE11 IC50 = 0.28 μM) , this compound is expected to show a distinct PDE isoform selectivity fingerprint. Testing this compound alongside BC11-38 and a C2-amino PDE7 inhibitor in a PDE1-11 panel will help establish the pharmacophore requirements for PDE subtype selectivity and validate that observed activity in phenotypic assays is not due to off-target PDE engagement.

Metabolic Stability Benchmarking of Thioether-Containing Heterocycles in Early ADME Profiling

Utilize this compound as a reference standard for assessing the metabolic stability of thioether-containing thienopyrimidinones in liver microsome or hepatocyte assays. The C2-thioether motif is susceptible to CYP450-mediated S-oxidation and potential glutathione conjugation [6], and the 2-fluorobenzyl group provides a convenient LC-MS/MS handle for metabolite identification (characteristic fluorine isotopic pattern). By comparing the intrinsic clearance (CLint, μL/min/mg) and metabolite profile of this compound with its C2-amino and C2-sulfone analogs, medicinal chemistry teams can make data-driven decisions about linker optimization strategies early in lead development.

Quote Request

Request a Quote for 2-((2-fluorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.